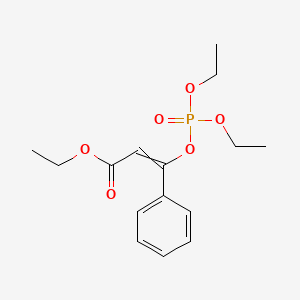
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryloxy group attached to a phenyl-substituted prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate typically involves the reaction of ethyl 3-bromo-3-phenylprop-2-enoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the diethoxyphosphoryloxy group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in signaling pathways by modulating the activity of specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
Diethyl phenylphosphonate: Lacks the prop-2-enoate backbone but shares the diethoxyphosphoryloxy group.
Phenylphosphonic acid: A simpler analog with a phosphonic acid group instead of the ester.
Uniqueness
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other similar compounds.
Eigenschaften
CAS-Nummer |
27238-13-7 |
|---|---|
Molekularformel |
C15H21O6P |
Molekulargewicht |
328.30 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphoryloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-4-18-15(16)12-14(13-10-8-7-9-11-13)21-22(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZSQCNQOWYXWZNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)





![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)


![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
